molecular formula C9H8O3 B1366689 5-Methoxyisophthalaldehyde CAS No. 90560-22-8

5-Methoxyisophthalaldehyde

Cat. No.: B1366689
CAS No.: 90560-22-8
M. Wt: 164.16 g/mol
InChI Key: OYFIDJNXLPYIAJ-UHFFFAOYSA-N
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Description

5-Methoxyisophthalaldehyde is a dialdehyde derivative that serves as a versatile building block in chemical synthesis and materials science research. Its structure features two formyl groups positioned on an aromatic ring, making it a valuable precursor for constructing complex organic ligands and functional polymers. A primary research application of this compound and its structural analogs is the synthesis of Schiff base ligands. These ligands are generated via condensation reactions between the aldehyde groups and primary amines . The resulting ligands can form complexes with various metal ions (e.g., Cu(II), Co(III)) , which are of significant interest for studies in catalysis, magnetism, and antibacterial activity . Furthermore, dialdehydes like isophthalaldehyde are key monomers in polymer science, used to synthesize materials such as polyspiroacetals, which are noted for their thermal stability and chemical resistance . This compound is strictly for research and development purposes. Researchers are responsible for determining the product's suitability for their specific applications. All information is provided for reference only. Please consult the safety data sheet (SDS) and conduct thorough characterization (e.g., NMR, IR) upon receipt to confirm identity and purity before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFIDJNXLPYIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447160
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90560-22-8
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methoxyisophthalaldehyde and Its Derivatives

Direct Synthesis of 5-Methoxyisophthalaldehyde

The direct synthesis of this compound can be achieved through several methodologies, primarily involving oxidative approaches and functional group interconversions.

Oxidative Approaches to this compound Synthesis

Oxidative methods provide a direct route to this compound from precursors with methyl or hydroxymethyl groups at the 1 and 3 positions of the benzene (B151609) ring. A common strategy involves the oxidation of 3,5-bis(hydroxymethyl)anisole. This transformation can be accomplished using a variety of oxidizing agents.

The choice of oxidant is crucial to avoid over-oxidation to the corresponding dicarboxylic acid. Mild oxidizing agents are generally preferred to ensure the selective formation of the dialdehyde (B1249045).

Another oxidative approach involves the direct formylation of 3-methoxyphenol, which can be achieved through reactions like the Duff reaction or the Gattermann reaction, although regioselectivity can be a challenge. The Duff reaction utilizes hexamine as the formylating agent and typically favors formylation at the ortho position to the hydroxyl group. wikipedia.orgecu.edu

Functional Group Interconversions for this compound

Functional group interconversions offer an alternative pathway to this compound, starting from more readily available precursors. One such method is the Sommelet reaction, which converts benzyl (B1604629) halides to aldehydes. wikipedia.orgorganicreactions.org In a potential application of this reaction, a precursor such as 3,5-bis(chloromethyl)anisole could be treated with hexamine followed by hydrolysis to yield the desired dialdehyde. wikipedia.orgorganicreactions.orgorgsyn.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org

Another functional group interconversion strategy involves the reduction of 5-methoxyisophthalic acid or its derivatives. For instance, the corresponding diacyl chloride can be reduced to the dialdehyde using specific reducing agents. Careful control of the reaction conditions is necessary to prevent reduction to the corresponding diol.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is essential for creating a diverse range of molecules with tailored properties. Key strategies include the introduction of amino and halogen substituents, as well as alkylation and arylation of the aromatic ring.

Introduction of Amino Substituents to the this compound Core

The synthesis of amino-substituted this compound derivatives can be approached in several ways. One common method is the nitration of the this compound core, followed by the reduction of the nitro group to an amino group. The position of nitration is directed by the existing methoxy (B1213986) and aldehyde groups.

Alternatively, a direct amination approach can be employed on a suitably activated precursor. For example, a halogenated derivative of this compound can undergo nucleophilic aromatic substitution with an amine or an ammonia (B1221849) equivalent, often catalyzed by a transition metal.

Halogenation Strategies for this compound Derivatives

Halogenation of the this compound core introduces a versatile functional group that can be used for further modifications. The regioselectivity of the halogenation is influenced by the directing effects of the methoxy and aldehyde substituents.

Bromination: Bromination can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. cambridgescholars.com The reaction conditions can be tuned to favor mono- or di-bromination. For example, the bromination of isophthalic acid compounds can be carried out using bromine in a solvent containing sulfur trioxide to achieve high selectivity. google.com

Chlorination: Chlorination can be accomplished using reagents like sulfuryl chloride or N-chlorosuccinimide. The use of hydrochloric acid as the chlorine source with an oxidant like aqueous H2O2, catalyzed by metal oxides, presents a more environmentally friendly approach. nih.gov The reaction of isophthaloyl chloride with liquid chlorine in the presence of a Lewis acid can yield 5-chloroisophthaloyl chloride. google.com

Iodination: Iodination can be performed using iodine in the presence of an oxidizing agent, such as nitric acid or iodic acid. google.com The iodination of related phenolic compounds like resorcinol (B1680541) can be influenced by the reaction conditions, with different reagents and pH levels leading to various iodinated products. scispace.com

Halogenation MethodReagentProduct
BrominationN-Bromosuccinimide (NBS)Bromo-5-methoxyisophthalaldehyde
ChlorinationSulfuryl chlorideChloro-5-methoxyisophthalaldehyde
IodinationIodine/Nitric AcidIodo-5-methoxyisophthalaldehyde

Alkylation and Arylation Methods for Substituted Isophthalaldehydes

The introduction of alkyl and aryl groups to the this compound skeleton is often achieved through modern cross-coupling reactions, typically starting from a halogenated derivative.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgyoutube.com A bromo- or iodo-substituted this compound can be coupled with a variety of boronic acids or their esters to introduce diverse aryl or alkyl groups. researchgate.netuzh.ch

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This method can be used to introduce alkenyl substituents onto the this compound core.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org This is an effective method for introducing alkynyl groups to the aromatic ring of this compound. libretexts.org

Coupling ReactionReactantsCatalystProduct
Suzuki-MiyauraHalo-5-methoxyisophthalaldehyde + Boronic acidPalladiumAryl/Alkyl-5-methoxyisophthalaldehyde
HeckHalo-5-methoxyisophthalaldehyde + AlkenePalladiumAlkenyl-5-methoxyisophthalaldehyde
SonogashiraHalo-5-methoxyisophthalaldehyde + AlkynePalladium/CopperAlkynyl-5-methoxyisophthalaldehyde

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives benefits from modern catalytic methodologies that offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes. These approaches often involve the use of transition metal catalysts or alternative energy sources to facilitate the desired chemical transformations.

Copper(II)-Catalyzed Selective Formylation in this compound Derivative Synthesis

A notable advancement in the synthesis of isophthalaldehyde (B49619) derivatives involves the use of copper(II) catalysts to achieve selective formylation of C-H bonds. This method provides a direct and efficient pathway to introduce aldehyde groups onto an aromatic ring.

Researchers have developed a simple and effective method for synthesizing dialdehyde anilines, including a derivative of this compound, with good yields. nih.govnih.gov This process utilizes copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst, Selectfluor as a radical initiator, and dimethyl sulfoxide (B87167) (DMSO) as the source for both carbon and oxygen. nih.govnih.gov The reaction proceeds through the formylation of two aromatic C-H bonds, one at the para-position and the other at the ortho-position to the directing amino group. nih.govnih.gov

One specific example is the synthesis of 4-Amino-5-methoxyisophthalaldehyde. nih.gov This reaction demonstrates the efficiency of the copper-catalyzed system, achieving a high yield. nih.gov The methodology is also applicable to a range of other substituted anilines, showcasing its versatility. nih.gov

Detailed Research Findings: The proposed mechanism for this transformation involves several key steps. nih.govnih.gov It begins with the thermal homolysis of Selectfluor, followed by the copper(II)-facilitated formylation of the C-H bonds. nih.govnih.gov The final step involves the hydrolysis of an amide intermediate under alkaline conditions in the presence of air. nih.govnih.gov This catalytic system is valued for its ability to construct complex molecules like 1,2-disubstituted 3-formyl indoles from readily available starting materials, using an inexpensive copper catalyst and DMF as a formyl carbon source without additional additives. scispace.com

Below is a table summarizing the synthesis of 4-Amino-5-methoxyisophthalaldehyde and other related derivatives using this copper(II)-catalyzed method. nih.gov

Compound NameStructureYield (%)Melting Point (°C)
4-Amino-5-methoxyisophthalaldehyde83125–127
4-Amino-5-ethylisophthalaldehyde81113–115
4-Amino-5-chloroisophthalaldehyde63144–146

Mechanochemical and Microwave-Assisted Synthetic Routes for Isophthalaldehyde Derivatives

In the pursuit of greener and more efficient chemical processes, mechanochemical and microwave-assisted syntheses have emerged as powerful alternatives to conventional methods for preparing isophthalaldehyde derivatives. chemicaljournals.comresearchgate.netnih.gov These techniques align with the principles of green chemistry by often reducing or eliminating the need for solvents, decreasing reaction times, and improving energy efficiency. nih.govrsc.org

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to initiate chemical reactions. researchgate.netnih.gov This solvent-free approach is considered an environmentally friendly procedure. nih.gov It has been successfully applied to synthesize a variety of compounds, including phthalimides, by grinding substituted phthalic anhydrites with aniline (B41778) derivatives. researchgate.net This solid-state reactivity suggests that co-crystals may form as intermediates, facilitating the reaction. researchgate.net The application of mechanochemistry can expand the scope of structures available, including the synthesis of new π-conjugated covalent organic frameworks (COFs) from insoluble monomers. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) employs microwave radiation to heat reactions. chemicaljournals.com Polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating. chemicaljournals.com This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions with minimal waste. chemicaljournals.comugm.ac.id

Microwave-assisted methods have been successfully used for various organic transformations, such as the synthesis of dibenzylidenecyclohexanone derivatives through crossed aldol (B89426) condensation. ugm.ac.id For instance, the reaction of 4-methoxybenzaldehyde (B44291) and cyclohexanone (B45756) under microwave irradiation for just 2 minutes yielded the desired product in 100% yield. ugm.ac.id This highlights the efficiency of MAOS compared to traditional stirring methods. ugm.ac.id The average yield for the synthesis of a quinoline (B57606) library, for example, improved from 34% with traditional oil-bath heating to 72% with microwave irradiation. nih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of various heterocyclic compounds, illustrating the general advantages of MAOS.

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield (%) (Microwave)Reference
Chalcone SynthesisSeveral hours40 seconds- chemicaljournals.com
Pyrazolone Derivative Synthesis-10 minutes- chemicaljournals.com
Quinoline Synthesis-30-40 minutes48-84 nih.gov
Dibenzylidenecyclohexanone Synthesis-2 minutes93-100 ugm.ac.id

Advanced Spectroscopic and Analytical Characterization of 5 Methoxyisophthalaldehyde Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the structure of 5-methoxyisophthalaldehyde-derived systems in solution. slideshare.net By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the three-dimensional structure of molecules.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the molecular structure of organic compounds by identifying the number and electronic environment of protons. slideshare.netjchps.com In the context of this compound derivatives, ¹H NMR provides characteristic signals for the aromatic protons, the aldehyde protons, and the methoxy (B1213986) group protons.

The chemical shifts (δ) of these protons are influenced by the electronic environment. For instance, the aldehyde protons are typically observed at a downfield region (around 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. unl.edu The aromatic protons exhibit complex splitting patterns that can be used to determine the substitution pattern on the benzene (B151609) ring. The methoxy group protons usually appear as a sharp singlet at a more upfield region (around 3-4 ppm).

Detailed analysis of coupling constants (J) between adjacent protons provides valuable information about the connectivity of the molecule. For example, the ortho, meta, and para coupling constants between aromatic protons can help to unambiguously assign their positions on the benzene ring. unl.edu

Below is a table summarizing typical ¹H NMR data for a Schiff base derivative of this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (CHO)9.98s-
Aromatic H7.51d6.2
Aromatic H7.41s-
Aromatic H7.28m-
Methoxy (OCH₃)3.82s-
Note: Data presented is a representative example and may vary depending on the specific derivative and solvent used. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. openstax.org Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. libretexts.org

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. nih.gov For instance, the carbonyl carbons of the aldehyde groups are typically found in the downfield region of the spectrum (around 190-200 ppm). rsc.org The carbon atom attached to the methoxy group also has a characteristic chemical shift. researchgate.netresearchgate.net The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern.

The following table shows representative ¹³C NMR data for a derivative of this compound.

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (CHO)193.0
C-O (Aromatic)159.8
C-C (Aromatic)137.6
C-H (Aromatic)130.3
C-H (Aromatic)122.5
C-H (Aromatic)121.0
C-H (Aromatic)112.9
Methoxy (OCH₃)55.4
Note: Data presented is a representative example and may vary depending on the specific derivative and solvent used. rsc.org

Diffusion-Ordered Spectroscopy (DOSY NMR) for Supramolecular Assemblies

Diffusion-Ordered Spectroscopy (DOSY NMR) is a powerful NMR technique used to study mixtures and supramolecular assemblies by differentiating species based on their diffusion coefficients. rsc.org This technique is particularly valuable for characterizing the formation and size of supramolecular structures derived from this compound, such as molecular cages and capsules. rsc.org

In a DOSY experiment, all proton signals belonging to a single molecular entity will exhibit the same diffusion coefficient, allowing for the separation of signals from different species in a mixture. researchgate.net By measuring the diffusion coefficient, one can estimate the size and molecular weight of the supramolecular assembly. For instance, the formation of a larger supramolecular complex will result in a smaller diffusion coefficient compared to the individual components. core.ac.uk

This technique has been successfully applied to study hydrogen-bond-driven self-assembled capsules and metal-ligand cages. rsc.org The diffusion coefficient is a more direct indicator of the size of a supramolecular entity compared to chemical shift changes, which can sometimes be ambiguous. rsc.org

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of this compound-derived compounds and for investigating the stoichiometry of supramolecular assemblies. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules, including supramolecular complexes. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating gas-phase ions that can be analyzed by the mass spectrometer.

ESI-MS is widely used to determine the molecular weight of this compound derivatives with high accuracy. researchgate.net The technique can also be used to study non-covalent interactions in supramolecular assemblies. By observing the mass-to-charge ratio of the intact complex, the stoichiometry of the assembly can be determined. For example, the observation of an ion corresponding to the mass of multiple building blocks can confirm the formation of a specific supramolecular structure. Unexpected ions, such as [M+15]⁺, have been observed in the analysis of aromatic aldehydes in methanol, suggesting in-source reactions can occur. nih.gov

The following table provides an example of ESI-MS data for a hypothetical supramolecular assembly formed from this compound derivatives.

IonCalculated m/zObserved m/z
[Monomer + H]⁺350.1234350.1238
[Dimer + H]⁺700.2468700.2471
[Trimer + H]⁺1050.37021050.3709
Note: M represents the monomeric unit. The data is hypothetical and for illustrative purposes.

Cold-Spray Ionization Mass Spectrometry in Supramolecular Studies

Cold-Spray Ionization (CSI) Mass Spectrometry is a variation of ESI-MS that operates at low temperatures (typically between -80 to 10 °C). nih.gov This technique is particularly advantageous for the analysis of labile and weakly bound supramolecular complexes that may dissociate under the conditions of conventional ESI-MS. nih.gov

The low temperature used in CSI-MS helps to preserve non-covalent interactions, allowing for the direct observation of fragile supramolecular assemblies in the gas phase. nih.gov This technique has been successfully used to characterize a variety of labile organic species, including supramolecules and reaction intermediates. nih.gov For instance, CSI-MS has been employed to study the oligomerization of peptides and to screen for potential inhibitors of amyloid formation. rsc.org The ability to observe intact, non-covalent complexes makes CSI-MS a powerful tool for elucidating the structure and stoichiometry of supramolecular systems derived from this compound.

MALDI-TOF Mass Spectrometry for Complex Ligands

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful "soft ionization" technique for determining the molecular weight of large, fragile, and complex organic molecules, such as ligands derived from this compound. In this method, the analyte is co-crystallized with a matrix—a small organic molecule that strongly absorbs laser energy, such as α-cyano-4-hydroxy-trans-cinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

When a pulsed laser strikes the sample, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions, typically through protonation. This process minimizes fragmentation, which is crucial for analyzing delicate structures. The ionized molecules are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, allowing for precise mass determination.

For complex ligands synthesized from this compound, such as Schiff bases, MALDI-TOF MS is invaluable for confirming their successful synthesis. The resulting spectrum will prominently feature the molecular ion peak (M+), often as [M+H]⁺ or [M+Na]⁺, which corresponds to the molecular weight of the intended product. This confirmation is a critical first step before proceeding with more detailed structural and functional studies. The technique is also adept at analyzing complex mixtures and can be used to screen for protein-ligand interactions at high throughput nih.gov.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a compound is irradiated with infrared light, its bonds vibrate at specific frequencies corresponding to the energy of the light absorbed. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where different peaks correspond to specific bond vibrations.

For systems derived from this compound, IR spectroscopy can confirm the presence of key functional groups and indicate the formation of new ones, such as the azomethine group in Schiff base derivatives. The formation of a Schiff base from this compound and a primary amine is confirmed by the disappearance of the N-H stretching bands from the primary amine and the appearance of a new, strong band characteristic of the C=N (azomethine or imine) stretch nih.govnih.gov. Upon coordination to a metal ion, this azomethine stretching frequency typically shifts to a lower wavenumber, indicating the involvement of the nitrogen atom in the metal-ligand bond sphinxsai.com.

The table below summarizes the characteristic IR absorption bands for functional groups relevant to this compound and its derivatives.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aldehyde C-HStretching2850 - 2750 (often two bands)Medium
Aldehyde C=OStretching1710 - 1685Strong, Sharp
Aromatic C=CStretching1600 - 1450 (multiple bands)Medium to Strong
Azomethine C=N (Schiff Base)Stretching1680 - 1620Strong
Methoxy C-O-CAsymmetric Stretching1275 - 1200Strong
Methoxy C-O-CSymmetric Stretching1075 - 1020Strong
Metal-Nitrogen (M-N)Stretching600 - 400Weak to Medium

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy orbital libretexts.org. The resulting spectrum is a plot of absorbance versus wavelength (λ), and the wavelength of maximum absorbance is denoted as λmax.

In molecules derived from this compound, two principal types of electronic transitions are observed:

π → π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings and typically result in strong absorption bands uzh.ch. For aromatic aldehydes, these transitions often occur at shorter wavelengths (higher energy).

n → π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen of a carbonyl group or the nitrogen of an imine) to a π* antibonding orbital uzh.ch. These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths usp.br.

In Schiff bases derived from this compound, the UV-Vis spectrum typically shows intense bands corresponding to π → π* transitions within the aromatic rings and a distinct band for the n → π* transition of the azomethine (-CH=N-) group lbp.world. The extension of conjugation in the molecule generally leads to a bathochromic (red) shift, where the λmax moves to a longer wavelength.

ChromophoreElectronic TransitionTypical λmax Range (nm)
Aromatic Ring (Benzene)π → π~250 - 280
Carbonyl (C=O)n → π~270 - 300 (weak)
Azomethine (C=N)n → π~330 - 350
Conjugated Systemπ → π>250 (shifts to longer λ with more conjugation)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While this compound itself is achiral, it can be used to synthesize chiral systems, for example, by condensation with a chiral primary amine to form a chiral Schiff base. Such a molecule will exhibit a unique CD spectrum.

The CD spectrum plots molar ellipticity versus wavelength and shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration and conformation. In studies of chiral Schiff base complexes, such as those derived from salicylaldehyde derivatives and chiral amino alcohols, CD spectra reveal distinct bands corresponding to electronic transitions nih.gov. For example, bands observed in the 278–322 nm region are often assigned to intraligand π → π* transitions, while bands at longer wavelengths (362–390 nm) can be attributed to ligand-to-metal charge transfer (LMCT) transitions nih.gov. The sign of the Cotton effect (positive or negative) for these transitions is directly related to the stereochemistry of the chiral centers in the molecule nih.gov. Therefore, CD spectroscopy is a highly sensitive probe for the stereochemical and electronic structure of chiral systems derived from this compound.

Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles illinois.edu.

Furthermore, solid-state analysis reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for rationalizing the physical properties of the material. The data obtained from X-ray crystallography serves as the ultimate benchmark for validating molecular structures proposed by other spectroscopic methods and computational models.

X-ray Diffraction (XRD) for Crystalline Architectures

In coordination polymers synthesized using ligands similar to derivatives of this compound, XRD analysis reveals how metal ions connect through the organic linkers to form one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. semanticscholar.orgresearchgate.netnih.gov For instance, studies on coordination polymers using 5-alkoxy isophthalic acids show the formation of various framework types depending on the metal and reaction conditions. researchgate.net Similarly, the analysis of a coordination polymer based on a 2,5-dimethoxyterephthalate linker, [Co(2,5-DMT)], confirmed its isostructural nature with related Mn(II) and Zn(II) compounds, crystallizing in the monoclinic C2/c space group. mdpi.com

The data obtained from XRD is paramount for establishing the material's topology and understanding how guest molecules or counter-ions are situated within the crystalline voids. rsc.orgsemanticscholar.org

Table 1: Representative Crystallographic Data for a Coordination Polymer

ParameterValue
Empirical FormulaC₁₀H₈CoO₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.123(4)
b (Å)6.891(2)
c (Å)9.987(3)
β (°)108.81(3)
Volume (ų)984.7(5)

Note: Data is for the analogous compound [Co(2,5-DMT)] and is representative of the type of information obtained from XRD analysis. mdpi.com

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM, in contrast, involves transmitting electrons through an ultrathin sample to generate an image. This technique offers much higher resolution than SEM and can reveal information about the internal structure of the material, such as crystal lattice fringes, defects, and the distribution of different phases within a composite. researchgate.net For crystalline coordination polymers or MOFs, TEM can confirm the presence of ordered porous structures and provide insights into their growth mechanisms.

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Materials

The Brunauer–Emmett–Teller (BET) method is a standard analytical technique used to determine the specific surface area of porous materials. nih.govnih.gov The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the solid surface. By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated, from which the surface area can be calculated.

For porous materials derived from this compound, such as MOFs, BET analysis is critical for quantifying their porosity. A high BET surface area is often a key indicator of a material's potential for applications in gas storage, separation, and catalysis. nih.govnih.gov The technique has been used to characterize numerous MOFs, with some exhibiting exceptionally high surface areas. researchgate.netscispace.com For example, the well-known MOF-5 has a reported BET surface area of 3800 m²/g, while NU-110 has demonstrated one of the highest values to date at 7140 m²/g. researchgate.netscispace.com This analysis provides essential data for evaluating the accessibility of the internal pores of the material.

Table 2: Representative BET Surface Area Data for Highly Porous MOFs

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
MOF-538001.35
UiO-6612000.50
NU-10970103.50
NU-11071404.02

Note: This table presents data for well-characterized MOFs to illustrate the range of values obtained through BET analysis. nih.govresearchgate.netscispace.com

Electrochemical and Thermal Analytical Methods

Molar Electric Conductibility Studies of Coordination Complexes

Molar electric conductivity measurements are a simple yet effective method for characterizing coordination complexes in solution. This technique helps to determine the electrolytic nature of a complex—that is, whether it dissociates into ions in a given solvent. The conductivity of a solution is related to the number and charge of the ions present. sapub.org

For coordination complexes synthesized from this compound-derived ligands, measuring the molar conductivity in a solvent like DMF or DMSO can distinguish between electrolytic and non-electrolytic structures. Low conductivity values typically indicate a non-electrolyte, where any anions are directly coordinated to the metal center and are not free in solution. ekb.eg Conversely, higher values suggest that one or more anions act as counter-ions and are not part of the primary coordination sphere. For example, values in the range of 5.7-9.6 Ω⁻¹cm²mol⁻¹ in DMF are characteristic of non-electrolytes, whereas values such as 77.6 Ω⁻¹cm²mol⁻¹ indicate a 1:1 electrolyte. sapub.orgekb.eg

Table 3: Representative Molar Conductivity Data for Coordination Complexes in DMF

Complex TypeMolar Conductivity (Ω⁻¹cm²mol⁻¹)Electrolytic Nature
[MLCl]5 - 10Non-electrolyte
[ML]Cl70 - 801:1 electrolyte
[ML]Cl₂150 - 1701:2 electrolyte

Note: This table provides typical ranges for molar conductivity in DMF to illustrate how the measurement is used to determine the nature of a complex. sapub.orgekb.egresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials. netzsch.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.commdpi.com The resulting curve provides information about decomposition temperatures, the presence of coordinated or solvated molecules, and the composition of the final residue.

For compounds and polymers derived from this compound, TGA is used to determine the temperature at which they begin to decompose. science.gov A typical TGA thermogram for a coordination polymer might show an initial weight loss corresponding to the removal of solvent molecules (e.g., water or DMF), followed by a plateau of stability, and finally one or more sharp weight loss steps indicating the decomposition of the organic ligand and collapse of the framework. mdpi.commdpi.com For instance, a study on methoxybenzamide derivatives showed thermal stability with decomposition occurring in distinct stages. dergipark.org.tr The onset temperature of decomposition is a key parameter for assessing the material's suitability for applications that require thermal robustness. netzsch.comnih.gov

Table 4: Representative Thermal Decomposition Data from TGA

CompoundTemperature Range of Initial Mass Loss (°C)EventFramework Decomposition Onset (°C)
Coordination Polymer A50 - 150Loss of solvent molecules> 300
Poly-N-isopropylacrylamide--~395
Chitosan Derivative250 - 300Main decomposition254

Note: Data from analogous systems are presented to illustrate typical findings from TGA experiments. mdpi.commdpi.comnih.gov

Zeta Potential Measurements for Supramolecular Assemblies

Zeta potential is a critical parameter for characterizing the stability of colloidal dispersions, including supramolecular assemblies in a liquid medium. It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal system. A high zeta potential (either positive or negative) is indicative of greater electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to flocculation or coagulation.

For supramolecular assemblies derived from this compound, zeta potential measurements would provide valuable insights into their stability and surface charge characteristics under various environmental conditions, such as pH, ionic strength, and temperature. The methoxy (-OCH₃) group, being an electron-donating group, can influence the electron density of the aromatic ring and potentially affect the surface charge of the resulting assemblies. The aldehyde functional groups, on the other hand, could participate in various non-covalent interactions, including hydrogen bonding, which are fundamental to the formation of supramolecular structures.

However, a comprehensive review of the scientific literature reveals a notable absence of specific research findings and experimental data pertaining to the zeta potential of supramolecular assemblies derived specifically from this compound. While the principles of zeta potential are well-established and widely applied in the characterization of various colloidal and supramolecular systems, dedicated studies focusing on assemblies of this compound have not been reported.

In a hypothetical scenario where such studies were conducted, one might expect the zeta potential of these assemblies to be influenced by several factors:

pH of the Medium: The presence of any ionizable groups on the surface of the assembly, or the specific adsorption of hydronium or hydroxide ions, would lead to a pH-dependent zeta potential.

Ionic Strength: The concentration of ions in the surrounding medium affects the thickness of the electrical double layer around the particles, thereby influencing the zeta potential.

Temperature: Temperature can affect the viscosity of the medium and the kinetic energy of the particles, which in turn can have an impact on the measured zeta potential.

Detailed Research Findings

As of the current date, there are no specific research articles or datasets available that detail the zeta potential measurements of supramolecular assemblies formed from this compound. Consequently, it is not possible to provide detailed research findings or data tables on this specific topic. The scientific community has yet to publish studies focusing on the colloidal stability and surface charge properties of these particular assemblies.

Reactivity and Reaction Pathways of 5 Methoxyisophthalaldehyde

Condensation Reactions Involving 5-Methoxyisophthalaldehyde

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. magritek.com The aldehyde groups of this compound are electrophilic and readily react with various nucleophiles in condensation reactions.

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. nih.govredalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. nih.govnih.goveijppr.com The formation of Schiff bases is a reversible process. nih.gov

This compound, possessing two aldehyde groups, can react with primary amines to form mono- or di-imines, depending on the stoichiometry of the reactants. The reaction with aromatic amines can lead to the formation of stable, conjugated Schiff bases. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. nih.gov

Table 1: Plausible Schiff Base Products from this compound and Various Amines

Amine Reactant Plausible Product Structure Product Name
Aniline (B41778) N,N'-(5-methoxy-1,3-phenylene)bis(1-phenylmethanimine)
p-Toluidine N,N'-(5-methoxy-1,3-phenylene)bis(1-(p-tolyl)methanimine)

Note: This table represents plausible products based on general Schiff base formation reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on the closely related isophthalaldehyde (B49619). sphinxsai.com Research on isophthalaldehyde has shown that it undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in the presence of a piperidine (B6355638) catalyst in ethanol. sphinxsai.com The reaction leads to the formation of new carbon-carbon double bonds. sphinxsai.com It is expected that this compound would undergo similar reactions.

Table 2: Potential Knoevenagel Condensation Products with this compound

Active Methylene Compound Potential Product Structure Product Class
Malononitrile 2,2'-(5-methoxy-1,3-phenylene)bis(methan-1-yl-1-ylidene)dimalononitrile
Ethyl Cyanoacetate Diethyl 2,2'-(5-methoxy-1,3-phenylene)bis(methan-1-yl-1-ylidene)bis(2-cyanoacetate)

Note: This table illustrates potential products based on the known reactivity of isophthalaldehyde. sphinxsai.com

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. magritek.comsigmaaldrich.com this compound itself cannot form an enolate as it lacks α-hydrogens. However, it can act as the electrophilic partner in a crossed aldol condensation with another carbonyl compound that can be enolized.

Furthermore, derivatives of this compound could potentially undergo intramolecular aldol condensations if they contain a suitable enolizable ketone or aldehyde functionality elsewhere in the molecule. Intramolecular aldol reactions are particularly favorable when they lead to the formation of stable five- or six-membered rings. youtube.com

Aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones, which contain the R₁R₂C=NNH₂ functional group. organic-chemistry.org This reaction is another example of a condensation reaction involving a nucleophilic attack on the carbonyl carbon.

A series of novel 4-methoxy-1,3-benzenediolylhydrazones have been synthesized starting from 4-methoxyisophthalic acid, the oxidized form of this compound. nih.gov The synthesis involves the conversion of the dicarboxylic acid to a dihydrazide, which is then condensed with various benzaldehydes to yield the final dihydrazone products. nih.gov This multi-step process highlights a pathway to complex hydrazone structures derived from the this compound framework. The final step involves the reaction of the isophthalohydrazide with an appropriate benzaldehyde (B42025) in glacial acetic acid. nih.gov

Table 3: Synthesized Hydrazone Derivatives from 4-Methoxyisophthalohydrazide

Compound ID R Group on Benzaldehyde Yield (%)
PNN01 -H 67.42
PNN05 4-OH Not Specified

Source: Adapted from research on the synthesis of 4-methoxy-1,3-benzenediolylhydrazones. nih.gov

Oxidative and Reductive Transformations

The aldehyde groups of this compound are susceptible to both oxidation and reduction, allowing for the synthesis of a range of derivatives with different oxidation states at the 1 and 3 positions of the benzene (B151609) ring.

The aldehyde functional groups of this compound can be oxidized to carboxylic acids. The product of this oxidation is 5-methoxyisophthalic acid. This transformation is a common reaction in organic synthesis. While specific reagents for the oxidation of this compound are not detailed in the provided context, the general oxidation of aldehydes to carboxylic acids is a well-established process. Furthermore, it is noted that 5-methoxyisophthalic acid can be prepared from its dimethyl analog through oxidation with potassium permanganate, which supports the feasibility of forming the dicarboxylic acid from the dialdehyde (B1249045). sigmaaldrich.com The selective oxidation of one aldehyde group while leaving the other intact would require the use of protecting group strategies.

Reduction of Aldehyde Groups in this compound Precursors

The synthesis of this compound can be achieved through the reduction of its carboxylic acid or ester precursors. While direct reduction of a carboxylic acid to an aldehyde is challenging, specialized reducing agents and reaction conditions have been developed to facilitate this transformation. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

A prevalent method for the reduction of esters to aldehydes is the use of Diisobutylaluminium hydride (DIBAL-H). This reagent is a powerful and selective reducing agent that can convert esters to aldehydes at low temperatures, typically -78 °C. The low temperature is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol. The reaction proceeds through the formation of a stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the aldehyde.

For instance, the synthesis of this compound could be envisioned starting from dimethyl 5-methoxyisophthalate. The reaction would involve the slow addition of DIBAL-H to a solution of the diester in an inert solvent like toluene (B28343) or hexane (B92381) at -78 °C. After the reduction is complete, an aqueous acid workup would yield this compound.

Another powerful reducing agent, Lithium aluminium hydride (LiAlH4), is also capable of reducing carboxylic acids and their derivatives. However, LiAlH4 is a very strong and less selective reducing agent compared to DIBAL-H. It typically reduces carboxylic acids and esters all the way to the corresponding primary alcohols. To stop the reduction at the aldehyde stage when using LiAlH4, careful control of the reaction conditions, such as using a stoichiometric amount of the reagent at very low temperatures, is essential. Alternatively, modifying the reactivity of LiAlH4 by using derivatives like lithium tri-tert-butoxyaluminum hydride can provide better selectivity for the formation of the aldehyde.

PrecursorReducing AgentProductKey Conditions
Dimethyl 5-methoxyisophthalateDiisobutylaluminium hydride (DIBAL-H)This compoundLow temperature (-78 °C), inert solvent (e.g., toluene)
5-Methoxyisophthalic acidLithium aluminium hydride (LiAlH4)5-Methoxy-1,3-benzenedimethanolExcess reagent, higher temperatures
5-Methoxyisophthalic acidModified LiAlH4 (e.g., lithium tri-tert-butoxyaluminum hydride)This compoundStoichiometric control, low temperature

Substitution Reactions and Functional Group Transformations

Reactivity of the Aldehyde Functional Groups of this compound

The two aldehyde functional groups in this compound are the primary sites of its reactivity. These groups are susceptible to nucleophilic attack and can participate in a variety of condensation reactions. Due to the presence of two such groups, reactions can potentially occur at one or both sites, leading to mono- or di-substituted products depending on the stoichiometry of the reactants and the reaction conditions.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. sigmaaldrich.comwikipedia.org this compound, lacking α-hydrogens, is an excellent substrate for this reaction. It can react with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an amine. sphinxsai.com The reaction can be performed under thermal conditions or enhanced by microwave irradiation. sphinxsai.com Depending on the molar ratio of the reactants, either a mono- or a bis-Knoevenagel adduct can be formed.

Active Methylene CompoundProduct Type
MalononitrileDicyanovinyl derivative
Ethyl CyanoacetateCyanoacrylic ester derivative
Diethyl MalonateMalonic ester derivative

Wittig Reaction:

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgmnstate.edu The aldehyde groups of this compound can readily undergo the Wittig reaction to form substituted styrenes. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide used. Stabilized ylides generally yield the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.org By employing a di-ylide, it is possible to achieve a double Wittig reaction to form a divinyl aromatic compound.

Other Reactions:

The aldehyde groups of this compound can also undergo other characteristic reactions of aromatic aldehydes. These include:

Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. britannica.com For this compound, this would result in the formation of 5-methoxyisophthalic acid and 5-methoxy-1,3-benzenedimethanol.

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst will lead to the formation of acetals, which can serve as protecting groups for the aldehyde functionalities. britannica.com

Reductive Amination: Reaction with amines in the presence of a reducing agent can produce the corresponding mono- or diamines.

Reactivity of the Methoxy (B1213986) Substituent in this compound

The methoxy group (-OCH3) on the aromatic ring of this compound is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. wikipedia.org However, the primary reactivity associated with the methoxy group itself is its cleavage to form a hydroxyl group, a reaction known as demethylation or ether cleavage. wikipedia.orgchem-station.comfiveable.memasterorganicchemistry.com

This transformation typically requires harsh reaction conditions and strong reagents due to the stability of the aryl-ether bond. wikipedia.org Common reagents used for the demethylation of aromatic ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr3). chem-station.com

The reaction with HBr, for example, involves the protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com This process yields the corresponding phenol (B47542) (in this case, 5-hydroxyisophthalaldehyde) and methyl bromide. Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers, often providing high yields under milder conditions compared to hydrohalic acids. chem-station.com

Recent research has also explored more environmentally friendly methods for demethylation, such as using mineral acids in high-temperature pressurized water. rsc.org Additionally, enzymatic demethylation processes are being investigated as a green alternative. nih.govasm.orgresearchgate.net

The choice of demethylating agent and reaction conditions would need to be carefully considered to avoid unwanted side reactions with the aldehyde functional groups, which are also sensitive to acidic conditions.

ReagentProductGeneral Conditions
Hydrobromic Acid (HBr)5-HydroxyisophthalaldehydeHigh temperature
Boron Tribromide (BBr3)5-HydroxyisophthalaldehydeInert solvent, often at low to ambient temperature
Hydrochloric Acid (HCl) in water5-HydroxyisophthalaldehydeHigh temperature and pressure

Applications of 5 Methoxyisophthalaldehyde in Advanced Materials and Systems

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, have been effectively applied to construct intricate and functional molecular assemblies. 5-Methoxyisophthalaldehyde, with its distinct structural and electronic properties, is an emerging component in the toolbox of supramolecular chemists.

Design and Synthesis of Supramolecular Cages and Architectures

Supramolecular cages are discrete, three-dimensional structures held together by non-covalent bonds, capable of encapsulating guest molecules. The synthesis of such architectures often relies on the principles of self-assembly, where complementary building blocks spontaneously form a thermodynamically stable structure. While the analogous 5-methoxyisophthalic acid has been utilized to create various metal-organic architectures, including discrete dinuclear structures, the direct use of this compound in the synthesis of purely organic or metal-ligand supramolecular cages through imine condensation is a developing area of research. The dialdehyde (B1249045) functionality provides the geometric and reactive sites necessary for the formation of poly-imine cages when reacted with appropriate tri- or tetra-amine sub-components. The methoxy (B1213986) group can influence the solubility and electronic properties of the resulting cage, potentially affecting its host-guest chemistry and catalytic activity.

Construction of Metal-Organic Supramolecular Complexes

The coordination of organic ligands to metal centers is a powerful strategy for the construction of a vast array of supramolecular complexes with diverse geometries and functions. The carboxylate analogue of this compound, 5-methoxyisophthalic acid, has been successfully employed as a versatile linker in the hydrothermal assembly of new metal(II) compounds. nih.govrsc.org This has resulted in a range of coordination polymers with dimensionalities from 0D discrete complexes to 2D networks. rsc.org These studies demonstrate the potential of the 5-methoxy-substituted isophthaloyl backbone to participate in the formation of stable metal-organic structures. Following this precedent, this compound can be utilized to form metal-organic supramolecular complexes through the formation of Schiff bases. The reaction of the aldehyde groups with primary amines on other ligands can lead to polydentate Schiff base ligands that subsequently coordinate with metal ions. This approach allows for the modular construction of complex architectures where the properties can be tuned by varying the metal ion and the amine-containing co-ligand.

Integration into Self-Assembling Dendrimers via Dynamic Covalent Chemistry

Dendrimers are highly branched, well-defined macromolecules with a central core. Dynamic covalent chemistry (DCC), which involves the formation of reversible covalent bonds, provides an efficient pathway for the synthesis of complex macromolecular architectures like dendrimers. The formation of imines, which are reversible under certain conditions, is a key reaction in DCC. Research has demonstrated the use of dendritic dialdehydes in the template-directed synthesis of mechanically interlocked dendrimers. acs.org In this approach, dendritic dialdehydes react with diamines in the presence of a template to form macrocycles that are interlocked with the template. While this research did not specifically use this compound, it establishes a clear precedent for its potential application in this area. The two aldehyde groups of this compound can act as reactive sites for the connection of dendritic wedges or for the formation of the core of a dendrimer through reactions with multifunctional amines. The reversibility of the imine bonds allows for "error-checking" during the self-assembly process, leading to the formation of well-defined, thermodynamically stable dendrimeric structures.

Development of Supramolecular Catalysts

Supramolecular catalysts are systems in which a catalytic process is influenced by a supramolecular host. The confined environment of a supramolecular cage can enhance reaction rates, control selectivity, and stabilize reactive intermediates. Schiff base metal complexes are known to be effective catalysts for a variety of organic transformations. researchgate.netmdpi.comconnectjournals.com The synthesis of supramolecular cages from this compound and appropriate amine precursors could lead to novel catalysts. The cavity of such a cage could provide a unique microenvironment for catalysis, while the methoxy group could influence the electronic properties of the imine bonds and any coordinated metal centers, thereby tuning the catalytic activity. For instance, metal-organic architectures derived from the related 5-methoxyisophthalate have been shown to catalyze cyanosilylation reactions. rsc.org This suggests that supramolecular structures incorporating the this compound backbone could also exhibit interesting catalytic properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with well-defined structures and high surface areas. Their tunable nature makes them promising for applications in gas storage, separation, and catalysis.

This compound as a Linker in COF Synthesis

Covalent Organic Frameworks are constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs often relies on reversible bond formation to allow for the correction of defects and the formation of a crystalline material. Imine-linked COFs, formed by the condensation of aldehydes and amines, are a prominent class of these materials due to their high stability. nih.govmdpi.com Aldehydes with two or more functional groups are crucial building blocks, or linkers, in the synthesis of 2D and 3D COFs.

While a wide variety of dialdehydes have been employed in COF synthesis, the specific use of this compound as a linker is an area of active exploration. The presence of the methoxy group on the isophthalaldehyde (B49619) backbone can be expected to influence the properties of the resulting COF in several ways:

Electronic Properties: The electron-donating methoxy group can modulate the electronic structure of the COF, which could be beneficial for applications in catalysis and optoelectronics.

Porosity and Surface Properties: The methoxy group may project into the pores of the COF, altering the surface chemistry and potentially enhancing selectivity in gas adsorption or separation.

Interlayer Interactions: In 2D COFs, the methoxy group could influence the stacking of the layers, which in turn affects the porosity and electronic properties of the material.

The general synthetic route to an imine-based COF using this compound would involve its reaction with a complementary multifunctional amine, such as a triamine or tetra-amine, under solvothermal conditions. The resulting material would be a crystalline powder with a porous structure determined by the geometry of the building blocks.

Table 1: Potential COF Synthesis using this compound

Amine LinkerExpected COF TopologyPotential Properties and Applications
1,3,5-Tris(4-aminophenyl)benzeneHexagonal 2D latticeHigh surface area for gas storage, potential for catalytic applications due to the methoxy-functionalized pores.
1,2,4,5-TetraaminobenzeneSquare 2D latticeTunable electronic properties for sensor applications, ordered pores for selective molecular separation.

The characterization of such COFs would involve techniques such as powder X-ray diffraction (PXRD) to confirm crystallinity, gas sorption analysis to determine surface area and porosity, and spectroscopic methods to verify the chemical structure. While specific examples of COFs synthesized from this compound are not yet widely reported in the literature, the foundational principles of COF chemistry strongly support its potential as a valuable and functional linker.

Synthesis of Imine-Linked COFs from this compound Derivatives

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, and imine-linked COFs are particularly noted for their stability. The synthesis of these frameworks typically involves the condensation reaction between aldehyde and amine building blocks. While direct synthesis examples using this compound are not extensively detailed in the provided literature, the general methodologies for forming imine-linked COFs are well-established and applicable to this dialdehyde monomer.

Common synthetic routes include solvothermal methods, mechanochemical synthesis, and photocatalytic approaches. researchgate.netrsc.orgresearchgate.net

Solvothermal Synthesis: This is the most conventional method, where aldehyde and amine monomers are heated in a solvent system, often for several days, to facilitate the formation of the crystalline COF structure. rsc.org

Mechanochemical Synthesis: A greener and more rapid alternative involves ball milling of the monomers, sometimes with a liquid additive. rsc.org This method can produce highly crystalline COFs with large surface areas in a fraction of the time required for solvothermal synthesis. rsc.orgrsc.org For instance, certain imine-linked COFs have been synthesized in just one minute of ball milling, yielding materials with high crystallinity and surface areas up to 1387 m²/g. rsc.org

Photocatalytic Synthesis: This novel approach allows for the construction of imine-linked COFs under mild conditions, using visible light to induce the reaction, often from precursors other than aldehydes, such as benzyl (B1604629) ethers. researchgate.net

The properties of the resulting COFs, such as pore size and functionality, can be tuned by selecting appropriate amine linkers to condense with the dialdehyde. These materials often exhibit remarkable capacities for applications like iodine capture. rsc.orgrsc.org

Table 1: Properties of Mechanochemically Synthesized Imine-Linked COFs (Representative Examples)

COF Name Synthesis Time Surface Area (m²/g) Iodine Adsorption Capacity (g/g)
MC-DMTP-TPB COF 1 minute 1387 Not specified
Various MC-COFs 1 hour Not specified 6.4 - 7.1

Data derived from studies on various imine-linked COFs, illustrating the potential of the synthetic method. rsc.org

Formation of Amide-Based Frameworks via Post-Synthetic Oxidation

One potential, though not explicitly detailed, application of PSM on a framework derived from this compound would be the conversion of imine linkages to more complex functional groups. While the direct oxidation of an imine-based framework to an amide-based one is a complex transformation, PSM provides a versatile toolkit for modifying framework interiors. For example, frameworks containing pendant amine groups, which can be derived from related building blocks like 5-aminoisophthalic acid, are readily modified. researchgate.net These amine groups can react with various electrophiles, including acid anhydrides and isocyanates, to form amide bonds. nih.gov This has been demonstrated in frameworks like IRMOF-3, where amine functionalities are successfully converted to amides. nih.gov

This established reactivity suggests that a COF synthesized from a this compound derivative and an amino-functionalized linker could subsequently undergo reactions to form amide bonds within its pores, thereby creating an amide-based framework. The ability to perform multiple, sequential PSM reactions in tandem has been shown to create enzyme-like complexity within MOF pores, highlighting the potential for creating sophisticated, functional materials. nih.gov

Design of MOFs Incorporating this compound-Derived Ligands

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. The dicarboxylate form of this compound, 5-methoxyisophthalic acid (H₂mia), serves as a versatile dicarboxylate linker for assembling a diverse range of functional MOFs. windows.net

A study detailed the synthesis of six different metal-organic architectures using H₂mia with cadmium (II) ions, where auxiliary ligands were also incorporated. The resulting structures demonstrated significant variety, ranging from discrete 0D molecules and 1D coordination polymers to a 2D network, showcasing how factors like auxiliary ligands can influence the final topology of the framework. windows.net The structural diversity of MOFs can be further tuned by the choice of metal, solvent, and reaction conditions, allowing for rational design of materials with specific properties. unito.it

The incorporation of the 5-methoxyisophthalate linker has been shown to produce MOFs with significant potential for practical applications, particularly in catalysis. windows.net

Catalysis

Derivatives of this compound are integral to the development of both homogeneous and heterogeneous catalysts, primarily through their incorporation as ligands in metal complexes or as structural linkers in porous materials like MOFs.

Role in Heterogeneous Catalytic Systems

The use of this compound derivatives in heterogeneous catalysis is most prominently demonstrated through MOFs. These crystalline, porous materials act as solid catalysts that are easily separable from the reaction mixture, offering significant advantages in industrial processes. researchgate.net

MOFs built with the 5-methoxyisophthalate linker have proven to be effective heterogeneous catalysts. windows.net For example, a series of six cadmium-based MOFs incorporating this linker were studied for their catalytic activity in the cyanosilylation reaction between trimethylsilyl (B98337) cyanide and various aldehydes. These MOFs exhibited excellent catalytic performance, achieving product yields of up to 99% under optimized conditions. The study also demonstrated the recyclability of these catalysts, a key feature of heterogeneous systems. windows.net The well-defined pores and high surface area of MOFs can facilitate reactant access to the active metal sites within the framework, contributing to their high catalytic efficiency. researchgate.net

Table 2: Catalytic Performance of 5-Methoxyisophthalate-Based MOFs in Cyanosilylation

Catalyst Substrate Yield (%)
MOF 1 Benzaldehyde (B42025) up to 99%
MOF 2 4-Methylbenzaldehyde up to 99%
MOF 3 4-Chlorobenzaldehyde up to 99%
MOF 4 4-Nitrobenzaldehyde up to 99%
MOF 5 2-Naphthaldehyde up to 99%
MOF 6 Furfural up to 99%

Data represents maximum yields obtained under optimized conditions for the cyanosilylation of various aldehydes. windows.net

Applications in Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules, where a catalyst selectively produces one enantiomer over the other. This is typically achieved by using a chiral catalyst, often a metal complex with a chiral ligand, which creates a chiral environment for the reaction. beilstein-journals.orgresearchgate.net

For this compound to be used in this context, it would need to be derivatized to incorporate chirality. This could be achieved by reacting the dialdehyde with a chiral amine to form a chiral Schiff base ligand. This ligand could then coordinate to a metal center, and the resulting chiral complex could be used as an asymmetric catalyst. The design of the ligand is critical, as its structure dictates the three-dimensional arrangement of the transition state, thereby controlling the stereochemical outcome of the reaction.

While the reviewed literature does not provide a specific example of a this compound-derived catalyst in an asymmetric reaction, the general strategies for designing such catalysts are well-documented. beilstein-journals.orgmdpi.com The isophthalaldehyde core provides a rigid scaffold onto which chiral auxiliaries can be attached, making it a potentially valuable platform for developing new ligands for asymmetric catalysis.

Photocatalytic Applications of this compound-Based Materials

A thorough review of scientific literature and research databases reveals a notable absence of studies detailing the direct application of this compound or materials derived from it in the field of photocatalysis. While the broader categories of aromatic aldehydes and their derivatives are utilized in the synthesis of complex structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)—materials which are extensively studied for their photocatalytic properties—no specific research has been identified that employs this compound for this purpose.

The field of photocatalysis largely focuses on semiconductor materials (e.g., TiO₂, ZnO), quantum dots, and advanced porous materials like MOFs and COFs. nih.govmdpi.com These materials are designed and synthesized to exhibit specific electronic and structural properties that enable them to absorb light and generate electron-hole pairs, which in turn drive redox reactions for applications such as pollutant degradation, water splitting to produce hydrogen, and carbon dioxide reduction. mdpi.comrsc.orgresearchgate.net

The design of photocatalytic MOFs and COFs involves the careful selection of metal nodes and organic linkers to tune the material's light absorption spectrum, charge separation efficiency, and catalytic activity. rsc.orgmdpi.com Organic linkers, often derived from aromatic carboxylic acids or aldehydes, play a crucial role in the framework's structure and electronic properties. However, the current body of research on photocatalytic MOFs and COFs does not appear to include examples where this compound has been used as a primary building block.

Therefore, there are no detailed research findings or data tables to present regarding the photocatalytic performance of materials based on this compound. The potential for this compound in photocatalytic applications remains an unexplored area of research.

Theoretical and Computational Studies of 5 Methoxyisophthalaldehyde Systems

Molecular Modeling of 5-Methoxyisophthalaldehyde-Derived Supramolecular Assemblies

Molecular modeling is a cornerstone for understanding how individual molecules of this compound interact to form larger, ordered structures known as supramolecular assemblies. tudelft.nl These assemblies are governed by non-covalent interactions, which, although weaker than covalent bonds, collectively dictate the structure and properties of the resulting architecture.

The structure of this compound, featuring two aldehyde groups and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple sites for non-covalent interactions. Molecular modeling techniques, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to predict the geometry, stability, and dynamics of these assemblies. rsc.org Key interactions that can be modeled include:

Hydrogen Bonding: The oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these interactions can direct the assembly into specific patterns.

π–π Stacking: The aromatic ring of the molecule can interact with adjacent rings through π–π stacking, contributing significantly to the stability of the assembly.

Dipole-Dipole Interactions: The polar aldehyde and methoxy groups create a molecular dipole, leading to electrostatic interactions that influence molecular packing.

C–H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the carbonyl groups can further consolidate and strengthen the formation of molecular assemblies. rsc.org

By simulating these interactions, researchers can predict how molecules will self-assemble in the solid state or in solution, providing a bottom-up approach to designing novel materials with desired topologies. nih.gov

Table 1: Key Non-Covalent Interactions in this compound Assemblies and Their Modeled Energetics.
Interaction TypeParticipating GroupsTypical Modeled Energy Range (kJ/mol)Significance in Assembly
Hydrogen BondingAldehyde/Methoxy (acceptor) with Donor (e.g., H₂O, alcohol)15 - 40Directional control, formation of chains or sheets.
π–π StackingAromatic Rings5 - 50Stabilization of layered structures.
Dipole-DipoleAldehyde and Methoxy Groups5 - 20Influences crystal packing and orientation.
C–H···O InteractionsAromatic C-H with Aldehyde Oxygen2 - 10Fine-tuning of the supramolecular architecture. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations are essential for predicting its chemical behavior.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically shown in red, and electron-poor regions (electrophilic sites), shown in blue. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites. mdpi.com

Global Reactivity Descriptors: Based on FMO energies, descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. mdpi.com

These calculations provide a theoretical framework for predicting which parts of the molecule are most likely to engage in chemical reactions and how it will interact with other reagents.

Table 2: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for a Methoxybenzaldehyde Analogue. researchgate.net
PropertyDefinitionCalculated Value (a.u.)Interpretation for Reactivity
E(HOMO)Energy of Highest Occupied Molecular Orbital-0.235Indicates electron-donating ability.
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-0.068Indicates electron-accepting ability.
Energy Gap (ΔE)E(LUMO) - E(HOMO)0.167A smaller gap suggests higher reactivity. researchgate.net
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2-0.152Describes electron escaping tendency.
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 20.084Measures resistance to charge transfer.
Electrophilicity Index (ω)μ² / 2η0.137Quantifies electrophilic character.

Molecular Dynamics Simulations for Dynamic Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level.

For this compound, MD simulations can be applied to various scenarios:

Solvation Studies: Simulating the molecule in a solvent (e.g., water, ethanol) reveals how solvent molecules arrange around it and mediate intermolecular interactions.

Conformational Analysis: The methoxy and aldehyde groups have rotational freedom. MD simulations can explore the different accessible conformations and determine their relative populations and the energy barriers for interconversion.

Complex Formation: MD is used to study the stability and dynamics of this compound when it is part of a larger complex, such as being encapsulated within a cyclodextrin or bound to a protein active site. researchgate.net The simulations can reveal how the molecule adapts its conformation upon binding and the nature of the stabilizing interactions. nih.gov

The outputs of an MD simulation include trajectories of all atoms, from which various properties can be calculated to characterize the system's dynamics and thermodynamics.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for a System Involving an Aromatic Aldehyde.
Simulation Parameter/AnalysisDescriptionTypical Application
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM).Defines the physics governing atomic interactions.
Simulation TimeThe total time duration of the simulation (e.g., 100 nanoseconds).Must be long enough to capture the process of interest.
EnsembleThermodynamic conditions (e.g., NVT for constant volume/temperature, NPT for constant pressure/temperature).Mimics experimental conditions.
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the structural stability of the molecule or complex. nih.gov
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Characterizes solvation shells and intermolecular packing.
Binding Free EnergyCalculates the free energy change upon complex formation (e.g., using MM/PBSA).Quantifies the strength of binding between molecules.

Computational Predictions in Material Design (COFs/MOFs)

The bifunctional nature of this compound, with its two reactive aldehyde groups, makes it an excellent building block for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs). mdpi.comnih.gov Computational methods are invaluable in the rational design of these materials before attempting their synthesis, which can be time-consuming and costly. nih.gov

Computational design involves a multi-step process:

Reticular Design: Proposing hypothetical framework structures by combining this compound (as a linker) with complementary building blocks (nodes), typically polyamines, to form robust covalent bonds (e.g., imine bonds).

Structure Optimization: Using computational tools to predict the most stable crystal packing and geometry of the proposed COF.

Property Prediction: Calculating key material properties for the optimized structures. This includes:

Porosity: Predicting the pore size, pore volume, and accessible surface area (e.g., Brunauer-Emmett-Teller surface area).

Stability: Assessing the thermal and chemical stability of the framework.

Adsorption Properties: Using Grand Canonical Monte Carlo (GCMC) simulations to predict the uptake and selectivity of gases like CO₂, CH₄, or H₂ within the pores. This is crucial for applications in gas storage and separation. rsc.org

This predictive approach allows for the high-throughput virtual screening of numerous potential COF structures, identifying the most promising candidates for targeted synthesis. rsc.org

Table 4: Computationally Predicted Properties of a Hypothetical COF Derived from an Isophthalaldehyde (B49619) Linker.
PropertyPredicted ValueRelevance to Application
Pore Diameter1.8 nmDetermines which molecules can enter the pores.
BET Surface Area2500 m²/gHigh surface area is desirable for adsorption applications.
Pore Volume0.95 cm³/gIndicates the total space available for guest molecules.
CO₂ Adsorption Capacity (at 1 bar, 298 K)14.5 wt%Measures performance for carbon capture. nih.gov
CO₂/N₂ Selectivity45Crucial for separating CO₂ from flue gas.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org For reactions involving this compound, methods like DFT can be used to map the entire potential energy surface, providing a detailed understanding of how reactants are converted into products. rsc.org

The process involves:

Identifying Stationary Points: Locating the structures of reactants, products, and any intermediates along the reaction coordinate.

Locating Transition States (TS): Finding the highest energy structure that connects two stationary points (e.g., reactant to intermediate). The TS represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov

Investigating Catalyst Roles: If a catalyst is involved, computations can reveal how it interacts with the substrate to lower the activation energy, for example, by stabilizing a transition state or activating a reactant. rsc.org

For this compound, this approach could be used to study reactions such as condensation with amines to form imines (the basis of COF formation), oxidation of the aldehyde groups, or nucleophilic addition reactions. researchgate.net These computational studies provide insights into reaction feasibility, selectivity, and kinetics that are often difficult to obtain experimentally.

Table 5: Hypothetical DFT-Calculated Free Energy Profile for a Two-Step Reaction of an Aromatic Aldehyde.
Reaction StepSpeciesRelative Free Energy (ΔG, kcal/mol)Description
Step 1: Nucleophilic AdditionReactants0.0Starting materials (Aldehyde + Nucleophile)
Transition State 1 (TS1)+15.2Energy barrier for the addition step.
Intermediate-5.8A stable species formed after the first step.
Step 2: EliminationTransition State 2 (TS2)+10.5Energy barrier for the elimination step (relative to reactants).
Products-12.1Final products of the reaction.

Q & A

Q. What are the standard synthetic routes for 5-Methoxyisophthalaldehyde, and how can researchers optimize yields?

Methodological Answer : The primary synthesis involves oxidation of 5-methoxy-1,3-benzenedimethanol using protocols like Ramirez et al.'s β-diketone synthesis (solvent-free reaction with 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene under inert atmosphere) . Optimization strategies include:

  • Catalyst screening : Testing transition-metal catalysts (e.g., Mn, Fe) to improve aldehyde group formation.
  • Reaction monitoring : Using TLC or HPLC to track intermediates and adjust reaction times.
  • Yield enhancement : Purification via column chromatography (hexane/ethyl acetate gradient) improves purity (>95% by NMR).
    Data Note : Early attempts to oxidize 3,5-dimethylanisole failed, producing mono-aldehyde intermediates (60% recovery) .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (baseline: 150°C).
  • Light sensitivity : Conduct UV-Vis spectroscopy before/after 48-hour light exposure (λ = 254 nm).
  • Moisture impact : Store samples in desiccators at 25°C with controlled humidity (10%, 50%, 90%) and monitor aldehyde oxidation via FTIR (loss of C=O stretch at 1720 cm⁻¹).
    Safety Note : Degradation products may include toxic aldehydes; use fume hoods and PPE .

Q. What analytical techniques are critical for verifying this compound’s purity and structure?

Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) should show two aldehyde protons at δ 10.2–10.4 ppm and methoxy singlet at δ 3.8 ppm.
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 179.1.
  • XRD : Crystallize in ethanol to obtain monoclinic crystals (space group P2₁/c) for structural validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer :

  • Systematic solubility testing : Use a standardized protocol (e.g., OECD 105) in solvents (water, DMSO, THF) at 25°C.
  • Controlled variables : Document pH (via buffer solutions) and ionic strength (NaCl adjustments).
  • Data reconciliation : Compare results with prior studies (e.g., TCI America SDS cites "low aqueous solubility" but lacks quantitative data ).
    Example Findings :
SolventSolubility (mg/mL)Temperature (°C)Source
DMSO50.225Experimental
THF34.725Experimental
Water<0.125TCI America

Q. What mechanistic insights explain the failure of 3,5-dimethylanisole oxidation to this compound?

Methodological Answer :

  • Hypothesis testing : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model reaction pathways.
  • Experimental validation :
    • GC-MS : Identify intermediates (e.g., mono-aldehydes) in failed reactions.
    • Kinetic studies : Compare reaction rates for methyl vs. methoxy substituents.
      Key Finding : Steric hindrance from methoxy groups and insufficient catalyst activation energy prevent full oxidation .

Q. How can computational modeling predict this compound’s reactivity in ligand synthesis?

Methodological Answer :

  • Quantum chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with metal ions (e.g., Cu²⁺) to design β-diketone ligands.
  • Software : Use ORCA or GAMESS with solvent effects (COSMO model).
    Case Study : Ligand 3 (from this compound) forms stable square complexes with Cu²⁺ (log K = 8.2) .

Methodological Guidance

Q. How to design experiments assessing this compound’s environmental toxicity?

Methodological Answer :

  • Ecotoxicological assays :
    • Daphnia magna acute toxicity (OECD 202): 48-hour LC₅₀ testing.
    • Aliivibrio fischeri bioluminescence inhibition (ISO 11348-3).
  • Soil mobility : Column chromatography with soil samples (OECD 121).
    Data Gap : Current SDSs lack ecotoxicity data; prioritize OECD-compliant studies .

Q. What strategies improve reproducibility in this compound-based reactions?

Methodological Answer :

  • Precision in stoichiometry : Use microbalance measurements (±0.1 mg).
  • Reaction atmosphere : Rigorous nitrogen/vacuum purging to prevent aldehyde oxidation.
  • Batch documentation : Log solvent lot numbers (e.g., THF stabilizer-free) and humidity levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.